BenchChemオンラインストアへようこそ!

2-(Aminomethyl)-4-bromobenzo[d]oxazole

Drug Discovery Screening Library Benzoxazole SAR

2-(Aminomethyl)-4-bromobenzo[d]oxazole (CAS 944897-63-6), also named (4-bromobenzo[d]oxazol-2-yl)methanamine, is a heterocyclic small molecule belonging to the benzoxazole family. It possesses a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol, featuring a primary aminomethyl substituent at the 2-position and a bromine atom at the 4-position of the fused benzoxazole ring system.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12854802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-bromobenzo[d]oxazole
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(O2)CN
InChIInChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2
InChIKeyZXJKNZCZXLQUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-4-bromobenzo[d]oxazole: Chemical Identity, Class, and Baseline Characterization for Procurement Decisions


2-(Aminomethyl)-4-bromobenzo[d]oxazole (CAS 944897-63-6), also named (4-bromobenzo[d]oxazol-2-yl)methanamine, is a heterocyclic small molecule belonging to the benzoxazole family . It possesses a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol, featuring a primary aminomethyl substituent at the 2-position and a bromine atom at the 4-position of the fused benzoxazole ring system . The compound is classified as a substituted oxazole derivative and is predominantly utilized as a synthetic building block or intermediate in medicinal chemistry and chemical biology research programs .

Why Generic Substitution Fails for 2-(Aminomethyl)-4-bromobenzo[d]oxazole: Regioisomeric and Functional-Group Determinants of Biological and Synthetic Utility


Within the 2-(aminomethyl)benzoxazole chemotype, the position of the bromine substituent and the nature of the exocyclic amine are not interchangeable parameters . Regioisomers (4-bromo vs. 5-bromo vs. 6-bromo vs. 7-bromo) can exhibit markedly different electronic distributions, steric profiles, and consequently divergent reactivity in cross-coupling reactions and target-binding properties . Furthermore, the C2–aminomethyl group provides a distinct synthetic handle (pKa, nucleophilicity, hydrogen-bonding capacity) compared to the C2–amine found in 2-amino-benzoxazole analogs, dictating downstream derivatization pathways and pharmacological behavior [1]. Simply substituting one regioisomer or one functional-group variant for another without direct comparative data risks altering reaction outcomes, biological activity, or pharmacokinetic properties.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-4-bromobenzo[d]oxazole Against Its Closest Analogs


ChEMBL Screening Profile: Multi-Target Activity Fingerprint vs. Non-Brominated Analog

In ChEMBL-reported screening assays, 2-(aminomethyl)-4-bromobenzo[d]oxazole (CHEMBL1133252) was evaluated across a panel of targets including platelet 12-lipoxygenase, the A2 adenosine receptor, calcium mobilization, and cytotoxicity against 143B osteosarcoma cells [1]. This multi-target screening fingerprint, although not accompanied by published IC₅₀ values for this specific compound, provides a baseline activity profile that distinguishes it from the non-brominated analog 2-(aminomethyl)benzoxazole (CAS 101333-98-6), for which no comparable multi-target screening data are publicly deposited in ChEMBL [2]. The presence of in vitro cytotoxicity data against 143B (TK⁻) osteosarcoma cells after 72-hour continuous exposure, as curated in ChEMBL assay CHEMBL615125, offers a quantifiable cellular activity anchor point absent for the des-bromo comparator [3].

Drug Discovery Screening Library Benzoxazole SAR

Regioisomeric Bromine Positioning: 4-Bromo vs. 5-Bromo Substitution and Impact on Target Engagement

The 4-bromo substitution pattern on the benzoxazole scaffold confers a distinct electronic and steric environment compared to the 5-bromo regioisomer. In a related chemotype series (5-bromo-benzooxazol-2-ylmethyl derivatives), the 5-bromo regioisomer demonstrated IC₅₀ = 27 nM against human aldose reductase (BindingDB ID: BDBM50008468) [1]. While no direct head-to-head aldose reductase data are publicly available for the 4-bromo regioisomer, the well-established principle that bromine positional isomerism modulates π-electron density, dipole moment, and target complementarity supports the expectation of divergent potency at this target [2]. The 4-position places bromine ortho to the endocyclic oxygen, altering both the ring electronics (resonance effects) and the steric accessibility of the 2-aminomethyl group, a feature not replicated by 5-, 6-, or 7-bromo regioisomers [3].

Medicinal Chemistry Regioisomer SAR Kinase Inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to 2-(Aminomethyl)benzoxazole

The bromine substituent at the 4-position significantly alters the physicochemical profile relative to the non-brominated parent scaffold. Based on computational predictions and experimentally determined logP values for structurally analogous bromobenzoxazoles (e.g., 5-bromo-benzoxazole: logP ≈ 2.59; 4,7-dibromo-benzoxazole: ACD/LogP ≈ 2.86) , the 4-bromo substitution is predicted to increase lipophilicity by approximately 0.5–0.8 logP units compared to 2-(aminomethyl)benzoxazole (predicted logP for unsubstituted benzoxazole core: ~1.5–1.8) . This increase in logP enhances membrane permeability potential while the hydrogen-bond donor count remains at 1 (primary amine), and the hydrogen-bond acceptor count is 3 (oxazole N, oxazole O, amine N), identical to the non-brominated analog . The net effect is a shift toward higher lipophilicity without sacrificing hydrogen-bonding capacity, a balance not achievable with the des-bromo analog.

Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Versatility via C4-Bromine: Cross-Coupling Handle Compared to 2-Amino-4-bromobenzoxazole

The C4-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzoxazole scaffold [1]. This synthetic utility is shared with 4-bromobenzo[d]oxazol-2-amine (CAS 1806340-56-6); however, the 2-aminomethyl substituent in the target compound offers a chemically distinct amine handle—with a methylene spacer providing greater conformational flexibility and altered pKa (primary aliphatic amine, pKa ~9–10) compared to the directly attached 2-amino group (heteroaromatic amine, pKa ~4–5) in the comparator . This differential amine reactivity permits orthogonal protection/deprotection strategies and sequential functionalization not feasible with the 2-amino analog, expanding the accessible chemical space for library synthesis [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Patent Landscape: Nav1.7 Sodium Channel Inhibitor Chemotype vs. 4-Bromo Regioisomeric Variants

The Genentech/Xenon Pharmaceuticals patent family (EP2970156, US9493429B2) on substituted benzoxazoles as sodium channel (Nav1.7) inhibitors extensively exemplifies 2-substituted benzoxazole derivatives for pain treatment, establishing this chemotype as a pharmacologically validated scaffold [1]. While the specific 4-bromo-2-aminomethyl substitution pattern is not explicitly claimed in the representative examples, the patent's broad Markush structures encompass halogen substituents at the benzoxazole ring positions, and the 2-position substitution with amine-containing moieties is a key pharmacophoric element for Nav1.7 engagement [2]. This patent landscape provides a translational rationale for selecting the 4-bromo-2-aminomethyl regioisomer over unexplored regioisomers when pursuing sodium channel modulation programs, as the benzoxazole scaffold has established intellectual property precedent in this therapeutic area [3].

Pain Therapeutics Ion Channel Patent Analysis

Best-Fit Research and Industrial Application Scenarios for 2-(Aminomethyl)-4-bromobenzo[d]oxazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor and Ion Channel Drug Discovery: Hit-to-Lead Programs Leveraging Validated Benzoxazole Chemotypes

For drug discovery programs targeting kinases (e.g., FLT3-ITD, RSK2, Aurora B) or ion channels (e.g., Nav1.7), 2-(aminomethyl)-4-bromobenzo[d]oxazole offers a benzoxazole scaffold with demonstrated pharmacological relevance in both peer-reviewed literature and industry patents [1]. The 4-bromo substitution provides a cross-coupling handle for rapid analog generation, while the ChEMBL-deposited screening data against multiple targets reduce the burden of initial profiling [2].

Diversity-Oriented Synthesis and Chemical Library Construction: Orthogonal Functionalization at C2 and C4 Positions

The compound's two chemically orthogonal reactive sites—the C4-aryl bromide (amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) and the C2-primary aliphatic amine (available for reductive amination, amide bond formation, or urea synthesis)—enable sequential, protecting-group-minimized diversification strategies [1]. This orthogonal reactivity is not available with 2-amino-benzoxazole analogs, where the directly attached heteroaromatic amine exhibits markedly lower nucleophilicity, limiting the scope of amine-directed transformations [2].

Anticancer Screening Cascades: Osteosarcoma Cell Line Profiling with Pre-Existing Cytotoxicity Data

The ChEMBL-deposited cytotoxicity data against the 143B (TK⁻) human osteosarcoma cell line after 72-hour continuous exposure provide an immediate activity anchor for programs focused on bone cancer or soft-tissue sarcoma [1]. This pre-existing data point allows research teams to benchmark new analogs directly against the parent compound without repeating the full cytotoxicity assay for the starting scaffold, accelerating structure–activity relationship (SAR) cycles [2].

Computational Chemistry and Molecular Modeling: Regioisomeric Probe for Electronic Structure–Activity Relationship Studies

The 4-bromo substitution pattern offers a unique electronic perturbation (ortho to the endocyclic oxygen) that can be exploited in density functional theory (DFT) calculations, molecular docking studies, and molecular dynamics simulations to probe regioisomer-dependent binding modes [1]. The compound serves as a computational probe to investigate how bromine positional isomerism affects frontier molecular orbital energies, electrostatic potential surfaces, and target complementarity, informing the rational design of next-generation benzoxazole-based ligands [2].

Quote Request

Request a Quote for 2-(Aminomethyl)-4-bromobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.